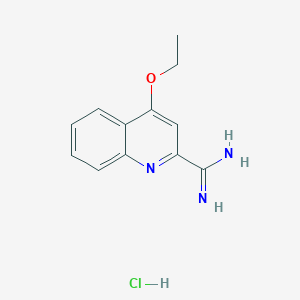

4-Ethoxyquinoline-2-carboximidamide hydrochloride

CAS No.: 1179359-92-2

Cat. No.: VC15929810

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179359-92-2 |

|---|---|

| Molecular Formula | C12H14ClN3O |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | 4-ethoxyquinoline-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3O.ClH/c1-2-16-11-7-10(12(13)14)15-9-6-4-3-5-8(9)11;/h3-7H,2H2,1H3,(H3,13,14);1H |

| Standard InChI Key | DFMWKLOLWPWNCK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure features a quinoline ring system—a bicyclic framework comprising a benzene ring fused to a pyridine ring—modified at the 2-position with a carboximidamide group (-C(=NH)NH₂) and at the 4-position with an ethoxy substituent (-OCH₂CH₃). The hydrochloride salt form enhances solubility in polar solvents, a critical property for laboratory handling.

Table 1: Key Structural and Physical Properties

The absence of publicly available melting/boiling point data underscores the compound’s status as a research chemical, primarily synthesized on-demand for specialized studies .

Synthesis and Reaction Chemistry

Table 2: Common Reagents in Synthesis

| Reagent | Role | Conditions |

|---|---|---|

| Diethyl Sulfate | Ethylating agent | Basic pH, 60–80°C |

| Cyanamide | Carboximidamide precursor | HCl, reflux |

| Nano Zinc Oxide | Catalyst (hypothetical) | Solvent-free |

Reactivity and Functionalization

The carboximidamide group (-C(=NH)NH₂) is nucleophilic, enabling reactions with electrophiles such as acyl chlorides or aldehydes. For example, condensation with benzaldehyde could yield Schiff base derivatives, potentially enhancing bioactivity. The ethoxy group may participate in demethylation or nucleophilic aromatic substitution, though such transformations require further study.

| Hazard Type | Precautionary Measures | First Aid Response |

|---|---|---|

| Skin Contact | Wear nitrile gloves; avoid direct contact | Wash with soap/water; seek medical aid |

| Eye Exposure | Use safety goggles | Rinse eyes for 15+ minutes; consult MD |

| Inhalation | Use fume hood or respirator | Move to fresh air; monitor breathing |

| Ingestion | Prohibit eating/drinking in lab areas | Rinse mouth; do NOT induce vomiting |

Applications and Research Frontiers

Industrial Catalysis

The carboximidamide group may act as a ligand in transition metal catalysis. For instance, palladium complexes of similar compounds facilitate Suzuki-Miyaura cross-coupling reactions, pivotal in pharmaceutical synthesis.

Analytical Chemistry

As a UV-active compound, it could serve as a chromatographic standard or fluorescent probe, though such applications remain speculative without empirical data.

Future Research Directions

-

Pharmacological Profiling: Systematic in vitro screens against cancer cell lines, pathogens, and metabolic enzymes.

-

Green Synthesis Optimization: Developing solvent-free or catalytic methods to improve sustainability.

-

Structure-Activity Relationships (SAR): Modifying the ethoxy and carboximidamide groups to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume